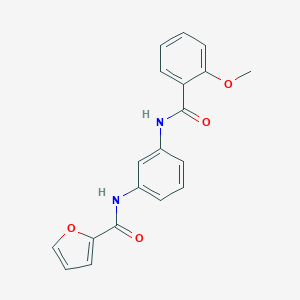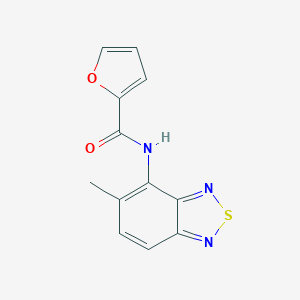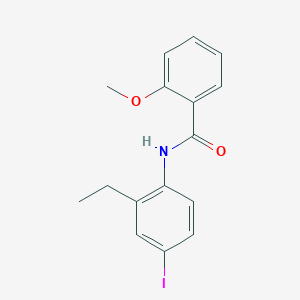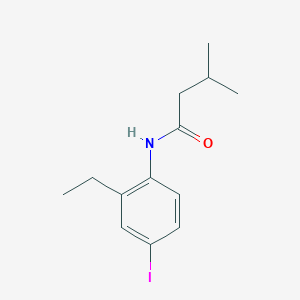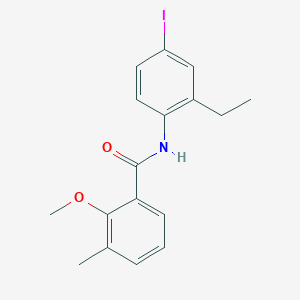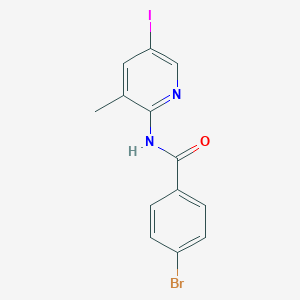
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBHPE belongs to the class of pyrrolones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a high potency and can be used at low concentrations. However, 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several limitations as well. It has poor solubility in water, which can limit its use in some experiments. 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has a short half-life, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential neuroprotective effects of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases. Additionally, the anti-cancer properties of 4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be further explored by investigating its efficacy in combination with other chemotherapeutic agents.
Synthesemethoden
4-(4-bromobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized by a multi-step process involving the reaction of 4-bromobenzoyl chloride with 2-fluoroaniline, followed by the addition of 2-hydroxyethylamine and cyclization with acetic acid. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C19H15BrFNO4 |
|---|---|
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrFNO4/c20-12-7-5-11(6-8-12)17(24)15-16(13-3-1-2-4-14(13)21)22(9-10-23)19(26)18(15)25/h1-8,16,23-24H,9-10H2/b17-15- |
InChI-Schlüssel |
CATLCVLHXJSYER-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)F |
SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


